molecular formula C9H16O2 B7961860 methyl 1-methylcyclohexane-1-carboxylate CAS No. 30206-10-1

methyl 1-methylcyclohexane-1-carboxylate

Cat. No.: B7961860
CAS No.: 30206-10-1
M. Wt: 156.22 g/mol
InChI Key: NKZISBBWNQEPAH-UHFFFAOYSA-N
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Description

methyl 1-methylcyclohexane-1-carboxylate is an organic compound with the molecular formula C9H16O2. It is a methyl ester derivative of 1-methylcyclohexanecarboxylic acid. This compound is known for its applications in various chemical synthesis processes and is used as an intermediate in the production of other chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 1-methylcyclohexane-1-carboxylate can be synthesized through the esterification of 1-methylcyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a strong acid like sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of methyl 1-methylcyclohexanecarboxylate often involves continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the esterification reaction. The reaction conditions, such as temperature and pressure, are optimized to maximize the production rate .

Chemical Reactions Analysis

Types of Reactions

methyl 1-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl 1-methylcyclohexane-1-carboxylate is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 1-methylcyclohexanecarboxylate involves its interaction with various molecular targets depending on the reaction it undergoes. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the ester is reduced to an alcohol by the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 1-methylcyclohexane-1-carboxylate is unique due to the presence of the methyl group on the cyclohexane ring, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect its physical properties and applications in various fields .

Properties

IUPAC Name

methyl 1-methylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-9(8(10)11-2)6-4-3-5-7-9/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZISBBWNQEPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90335353
Record name methyl 1-methylcyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30206-10-1
Record name methyl 1-methylcyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium hydrogen carbonate (1.68 g, 20.0 mmol) was added to a solution of trans-4-aminomethyl cyclohexanecarboxylic acid methyl ester hydrochloride (2.07 g, 10.0 mmol) obtained in Step 1, 9-fluorenylmethoxycarbonyl isothiocyanate (2.81 g, 10.0 mmol) in chloroform (40 ml) while ice-cooled. The reaction solution was stirred at room temperature for 16 hours, piperidine (5 ml, 50 mmol) was added, and the mixture was stirred at room temperature for further 6 hours. Trans-4-thiouredide methylcyclohexane carboxylic acid methyl ester (1.55 g, 67%) was obtained by concentrating the reaction solution in vacuo and purifying the obtained solid by silica gel column chromatography (ethyl acetate).
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Treat a solution of 1-methylcyclohexane carboxylic acid (7.11 g, 50.0 mmol) in MeOH (10 mL) and Et2O (40 mL) dropwise with trimethylsilyldiazomethane (2.0 M/hexanes; 26 mL, 52 mmol). Stir the reaction mixture at room temperature overnight, then concentrate under reduced pressure to yield the title compound as a clear, pale yellow oil (7.811 g, 50 mmol; 100%). MS(ES): m/z=156 [M+H].
Quantity
7.11 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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